molecular formula C11H18O B155468 Spiro[5.5]undecan-2-one CAS No. 1781-81-3

Spiro[5.5]undecan-2-one

Cat. No. B155468
CAS RN: 1781-81-3
M. Wt: 166.26 g/mol
InChI Key: FEYUTRZPSFLEST-UHFFFAOYSA-N
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Description

Spiro[5.5]undecan-2-one is a chemical compound with the molecular formula C11H18O and a molecular weight of 166.26002 g/mol . It contains a total of 31 bonds, including 13 non-H bonds, 1 multiple bond, 1 double bond, 2 six-membered rings, and 1 ketone (aliphatic) .


Synthesis Analysis

The synthesis of spiro[5.5]undecan-2-one derivatives with S and O containing heterocycles has been reported . These derivatives exhibit similar [bis (1,3-oxathiane) spiranes] or different (1,3-dioxane-1,3-dithiane spiranes) heterocycles in the spirane units .


Molecular Structure Analysis

The molecular structure of spiro[5.5]undecan-2-one includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 2D chemical structure image of spiro[5.5]undecan-2-one is also called a skeletal formula, which is the standard notation for organic molecules .

Scientific Research Applications

Chemistry

Application Summary

Spiro[5.5]undecan-2-one is utilized in the synthesis of complex organic compounds due to its unique spirocyclic structure, which is pivotal in stereochemical studies and synthetic chemistry .

Methods of Application

Researchers employ Spiro[5.5]undecan-2-one in synthetic pathways to create derivatives with 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings. These processes often involve controlled reactions under specific conditions to ensure the desired conformational structures .

Results and Outcomes

The derivatives exhibit unique conformational equilibria, which are essential for understanding the stereochemistry of spirocyclic compounds. The synthesis of these derivatives expands the library of compounds with potential applications in material science and pharmacology .

Biology

Application Summary

In biology, Spiro[5.5]undecan-2-one derivatives are synthesized to study their biological activity, particularly as sesquiterpenes like β-chamigrene, which have a spiro[5.5]undecane framework .

Methods of Application

The compound is synthesized using techniques such as Diels-Alder reactions, followed by olefination to construct the spiro[5.5]undecane carbon framework .

Results and Outcomes

The synthesized sesquiterpenes are analyzed for their biological activities, including antibiotic effects and cytotoxicity against cancer cell lines, contributing to the discovery of new therapeutic agents .

Medicine

Application Summary

Spiro[5.5]undecan-2-one is a key intermediate in the development of pharmaceuticals, particularly in the synthesis of 1,4,9-Triazaspiro[5.5]undecan-2-one derivatives as METTL3 inhibitors .

Methods of Application

Medicinal chemists optimize the lead compounds through protein crystallography-based methods, improving potency and ensuring favorable ADME properties .

Results and Outcomes

The optimized compounds show significant potency improvements and demonstrate target engagement in cell lines, reducing m6A/A levels of polyadenylated RNA, which is crucial in cancer treatment .

Materials Science

Application Summary

In materials science, Spiro[5.5]undecan-2-one derivatives are investigated for their potential use in creating new materials with unique properties due to their structural versatility .

Methods of Application

The compound is used to synthesize materials with specific structural features, employing various chemical reactions to manipulate the spirocyclic framework .

Results and Outcomes

The research yields materials with novel properties that could be applied in advanced technologies, including electronics and nanotechnology .

Environmental Science

Application Summary

Spiro[5.5]undecan-2-one plays a role in environmental science research, particularly in the study of organic compound transformations and their environmental impact .

Methods of Application

Environmental chemists use Spiro[5.5]undecan-2-one to understand the isomerization processes of organic compounds under different environmental conditions .

Results and Outcomes

The studies provide insights into the behavior of organic compounds in the environment, aiding in the development of better waste management and pollution control strategies .

Pharmacology

Application Summary

In pharmacology, Spiro[5.5]undecan-2-one derivatives are explored for their pharmacological activities, including their role as enzyme inhibitors in disease treatment .

Methods of Application

Pharmacologists synthesize and test various derivatives to assess their efficacy as inhibitors of specific enzymes implicated in diseases .

Results and Outcomes

The derivatives show promise in inhibiting enzymes like METTL3, which is involved in RNA modifications and is a target for cancer therapy .

This analysis provides a detailed overview of the multifaceted applications of Spiro[5.5]undecan-2-one across different scientific fields, highlighting its significance in research and development. Each application is a testament to the compound’s versatility and potential in advancing scientific knowledge and technological progress.

Stereochemistry Research

Application Summary

Spiro[5.5]undecan-2-one is a subject of interest in stereochemistry due to its chiral nature and the conformational equilibrium between its enantiomers .

Methods of Application

The compound’s enantiomers are studied through methods like X-ray crystallography and NMR spectroscopy to understand their conformational dynamics and the energy barriers between different conformations .

Results and Outcomes

Findings contribute to a deeper understanding of chiral molecules’ behaviors, which is crucial for the development of enantioselective synthesis processes in pharmaceuticals .

Advanced Material Synthesis

Application Summary

The unique structure of Spiro[5.5]undecan-2-one is exploited in the synthesis of advanced materials, potentially impacting fields like electronics and photonics .

Methods of Application

Researchers use the compound as a building block to create polymers and composites with desired physical properties, such as conductivity or luminescence .

Results and Outcomes

The synthesized materials could lead to the development of new electronic devices or sensors with enhanced performance and novel functionalities .

Pharmaceutical Intermediates

Application Summary

Spiro[5.5]undecan-2-one serves as a versatile intermediate in the synthesis of various pharmaceutical compounds, including those with potential anticancer properties .

Methods of Application

The compound is incorporated into synthetic routes to produce complex molecules with specific pharmacological activities, utilizing techniques like catalytic hydrogenation and functional group interconversion .

Results and Outcomes

The resulting pharmaceutical intermediates are critical for the development of new drugs with improved efficacy and reduced side effects .

Agrochemical Research

Application Summary

In agrochemical research, Spiro[5.5]undecan-2-one derivatives are investigated for their potential use as new, more environmentally friendly pesticides and herbicides .

Methods of Application

Synthetic pathways are developed to create compounds that target specific pests or plant pathogens, with an emphasis on selectivity and biodegradability .

Results and Outcomes

Some derivatives show promising results in controlling agricultural pests without causing significant harm to non-target organisms or the environment .

Chemical Education

Application Summary

Spiro[5.5]undecan-2-one is used as a teaching tool in chemical education to illustrate concepts of chirality, conformational analysis, and organic synthesis .

Methods of Application

Educational programs incorporate the compound into laboratory exercises and problem-solving sessions, allowing students to gain hands-on experience with chiral molecules .

Results and Outcomes

Students develop a better understanding of organic chemistry principles and are better prepared for research and industrial applications .

Environmental Monitoring

Application Summary

The compound’s derivatives are explored for their potential use in environmental monitoring, particularly in the detection of organic pollutants .

Methods of Application

Spiro[5.5]undecan-2-one derivatives are used to create sensors and assays that can detect and quantify trace amounts of organic compounds in environmental samples .

Results and Outcomes

These sensors could provide a more efficient and sensitive means of monitoring environmental pollution, aiding in the protection of ecosystems .

Safety And Hazards

Spiro[5.5]undecan-2-one should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and protective equipment should be worn . In case of accidental release, measures should be taken to prevent the chemical from entering drains .

properties

IUPAC Name

spiro[5.5]undecan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O/c12-10-5-4-8-11(9-10)6-2-1-3-7-11/h1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYUTRZPSFLEST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCCC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90342188
Record name Spiro[5.5]undecan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[5.5]undecan-2-one

CAS RN

1781-81-3
Record name Spiro[5.5]undecan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Spiro(5.5)undecan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
LM Rice, BS Sheth, JW Wheeler - Journal of Heterocyclic …, 1971 - Wiley Online Library
The reactions of 4,4‐dialkylcyclohexanones, spiro[4.5]decan‐8‐one and various spiro[5.5]‐undecanones with phenylhydrazines to produce corresponding 3,3‐dialkyltetrahydro and …
Number of citations: 1 onlinelibrary.wiley.com
T Ito, N Yamazaki, C Kibayashi - Synlett, 2001 - thieme-connect.com
A new approach to 1-azaspirocycles has been developed starting from cyclic N-acyl-N, O-acetals. This sequence involves olefin-iminium cyclization mediated by Lewis acids leading to …
Number of citations: 17 www.thieme-connect.com
K HASHIGAKI, K HIRAMATSU, M YAMATO… - Chemical and …, 1984 - jstage.jst.go.jp
Various l’-(o, m, and/or p-substituted benzyl)(5), l’-(heterocyclic arylmethyl)(6), and 1’-acyl (7) analogs of spiro [isochroman-3, 4’-piperidin]-l-one were prepared and tested for inhibitory …
Number of citations: 7 www.jstage.jst.go.jp
R Sakai, T Higa, CW Jefford… - Helvetica chimica …, 1986 - Wiley Online Library
Four new halogenated chamigrenes have been isolated from the sea hare, the (E)‐ and (Z)‐9‐(bromomethylidene)‐1,2,5‐trimethylspiro[5.5]undeca‐1,7‐dien‐3‐ones (11 and 10, resp.) …
Number of citations: 36 onlinelibrary.wiley.com
Y Wang, X Pan, Y Ye, S Li, D Wang, YQ Liu - Biomass and Bioenergy, 2019 - Elsevier
Liquefaction co-catalyzed by Raney nickel and NaOH in isopropanol (2-PrOH)/H 2 O is an efficient method for transforming lignocellulosic biomass into bio-oil. The present study …
Number of citations: 17 www.sciencedirect.com
DK Moss, JD Spence, MH Nantz - The Journal of Organic …, 1999 - ACS Publications
The cycloaromatization kinetics of two bicyclo[7.3.1] enediynes are presented. Silyl protection of a propargylic alcohol positioned on the enediyne core was found to moderate enediyne …
Number of citations: 16 pubs.acs.org
KMMG Masters - 2001 - search.proquest.com
Attempts to construct robust three-dimensional, mostly carbon, covalent networks are reported. The strategy used to construct such networks involves monomer synthesis, self-assembly …
Number of citations: 2 search.proquest.com

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